

Catalytic Routes to Tetrahydropyrans: A Detailed Guide to Synthesis Strategies and Protocols

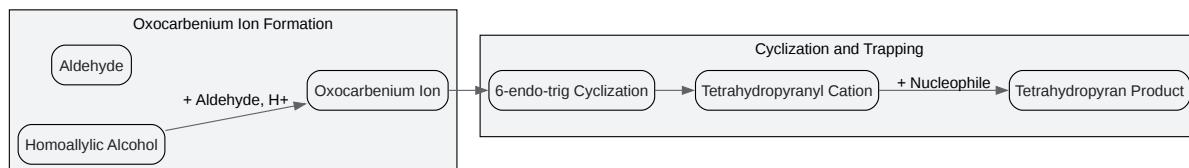
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Tetrahydro-pyran-4-ylidene)-acetic acid

Cat. No.: B164683

[Get Quote](#)


The tetrahydropyran (THP) ring is a cornerstone of chemical architecture, prominently featured in a vast array of natural products and life-saving pharmaceuticals. Its prevalence stems from its conformational stability and capacity to present substituents in well-defined spatial arrangements, making it a privileged scaffold in medicinal chemistry and drug development. The stereocontrolled synthesis of substituted THPs is, therefore, a critical endeavor in modern organic chemistry. This comprehensive guide provides an in-depth exploration of key catalytic methodologies for the synthesis of tetrahydropyrans, offering detailed application notes, step-by-step protocols, and a comparative analysis to inform experimental design for researchers, scientists, and drug development professionals.

The Prins Cyclization: An Acid-Catalyzed Pathway to THP Scaffolds

The Prins cyclization is a powerful and versatile acid-catalyzed reaction that constructs the tetrahydropyran ring from a homoallylic alcohol and a carbonyl compound. The reaction proceeds through a pivotal oxocarbenium ion intermediate, which undergoes an intramolecular electrophilic attack by the alkene. The stereochemical outcome is often dictated by a chair-like transition state, enabling control over the relative stereochemistry of the newly formed ring.

Mechanistic Insight

The generally accepted mechanism involves the acid-catalyzed condensation of the homoallylic alcohol and the aldehyde to form an oxocarbenium ion.^{[1][2]} This highly electrophilic intermediate is then intramolecularly trapped by the pendant alkene through a 6-endo-trig cyclization. The resulting tetrahydropyranyl cation is subsequently quenched by a nucleophile (often the counterion of the acid catalyst or a solvent molecule) to afford the final product. The stereoselectivity is largely influenced by the substituents on the homoallylic alcohol and the aldehyde, which preferentially occupy equatorial positions in the chair-like transition state to minimize steric interactions.^[1]

[Click to download full resolution via product page](#)

Caption: Mechanism of the Prins Cyclization.

Application Notes & Protocol

Protocol 1: Diastereoselective Prins Cyclization using a BiCl₃/TMSCl Catalytic System

This protocol describes a highly diastereoselective Prins cyclization for the synthesis of 4-chlorotetrahydropyrans, which are versatile intermediates for further functionalization.^[3]

Materials:

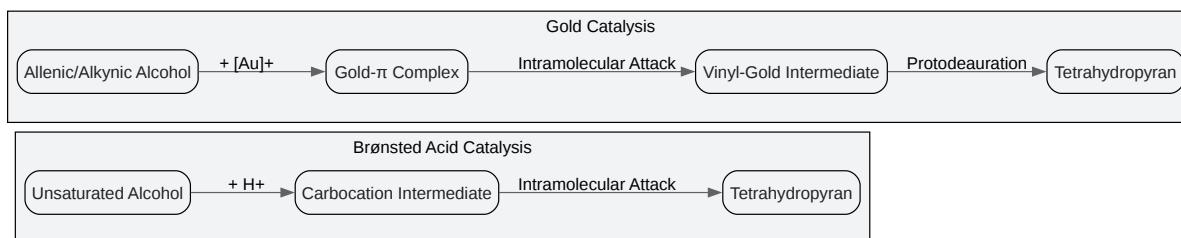
- Homoallylic alcohol (1.0 equiv)
- Aldehyde (1.2 equiv)
- Bismuth(III) chloride (BiCl₃) (0.05 equiv)

- Trimethylsilyl chloride (TMSCl) (1.2 equiv)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add BiCl₃ (0.05 equiv) and anhydrous DCM.
- Add the aldehyde (1.2 equiv) to the suspension and cool the mixture to 0 °C using an ice bath.
- Slowly add TMSCl (1.2 equiv) to the cooled mixture and stir for 5 minutes.
- Add a solution of the homoallylic alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).


Intramolecular Hydroalkoxylation: An Atom-Economical Approach

Intramolecular hydroalkoxylation of unsaturated alcohols is a highly atom-economical method for constructing tetrahydropyran rings.^[4] This reaction involves the addition of a hydroxyl group across a carbon-carbon multiple bond within the same molecule, typically catalyzed by an electrophilic species that activates the unsaturated moiety.

Mechanistic Insight

Brønsted Acid Catalysis: A Brønsted acid protonates the alkene, generating a carbocationic intermediate. This intermediate is then intramolecularly trapped by the pendant hydroxyl group, followed by deprotonation to yield the tetrahydropyran ring. The regioselectivity is often governed by the stability of the carbocation intermediate.^[4]

Gold Catalysis: Cationic gold(I) catalysts are particularly effective in activating allenes and alkynes toward nucleophilic attack. The gold catalyst coordinates to the unsaturated bond, rendering it more electrophilic. The intramolecular hydroxyl group then attacks in an anti-fashion, leading to a vinyl-gold intermediate. Subsequent protodeauration furnishes the tetrahydropyran product and regenerates the active catalyst.^{[5][6]}

[Click to download full resolution via product page](#)

Caption: Mechanisms of Brønsted Acid and Gold-Catalyzed Hydroalkoxylation.

Application Notes & Protocols

Protocol 2: Brønsted Acid-Catalyzed Hydroalkoxylation of an Allylsilyl Alcohol

This protocol utilizes p-toluenesulfonic acid to catalyze the cyclization of an allylsilyl alcohol, where the silyl group directs the regioselectivity of the reaction.[4][7]

Materials:

- Allylsilyl alcohol (1.0 equiv)
- p-Toluenesulfonic acid monohydrate ($p\text{-TsOH}\cdot\text{H}_2\text{O}$) (1.0 equiv)
- Dry Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve $p\text{-TsOH}\cdot\text{H}_2\text{O}$ (1.0 equiv) in dry CH_2Cl_2 (10 mL).
- To this solution, add a solution of the allylsilyl alcohol (1.0 equiv) in CH_2Cl_2 (10 mL).
- Stir the mixture at room temperature.
- Monitor the reaction progress by TLC (typical reaction times are 30 minutes to 2 hours).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO_3 (10 mL).
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH_2Cl_2 .

- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

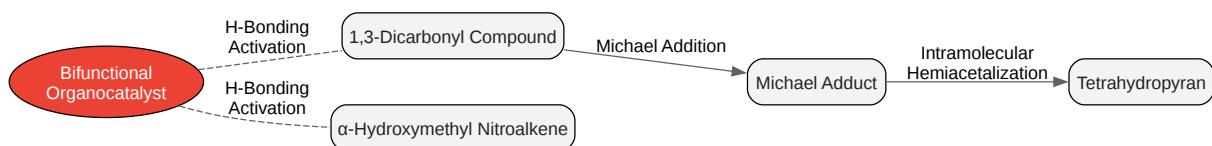
Protocol 3: Gold-Catalyzed Intramolecular Hydroalkoxylation of a Homoalleenic Alcohol

This protocol details the cyclization of a homoalleenic alcohol using a cationic gold(I) catalyst generated *in situ*.^[4]

Materials:

- Homoalleenic alcohol (0.5 mmol)
- (Triphenylphosphine)gold(I) chloride (Ph_3PAuCl) (2.5 mol%)
- Silver trifluoromethanesulfonate (AgOTf) (2.5 mol%)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Silica gel for column chromatography

Procedure:


- In a round-bottom flask wrapped in aluminum foil (to protect the light-sensitive catalyst), dissolve the homoalleenic alcohol (0.5 mmol) in anhydrous CH_2Cl_2 (5 mL) under a nitrogen atmosphere.
- In a separate vial, add Ph_3PAuCl (2.5 mol%) and AgOTf (2.5 mol%). Add a small amount of CH_2Cl_2 . The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.
- Transfer the catalyst mixture via cannula into the solution of the homoalleenic alcohol.
- Stir the reaction at room temperature and monitor for completion by TLC (typically < 1 hour).
- Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography.

Organocatalytic Domino Reactions: Asymmetric Synthesis of THPs

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of complex molecules.^[8] Domino (or cascade) reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency. The domino Michael-hemiacetalization reaction is an elegant organocatalytic strategy for the enantioselective synthesis of highly functionalized tetrahydropyrans.^[8]

Mechanistic Insight

The reaction is typically catalyzed by a bifunctional organocatalyst, such as a squaramide or thiourea derivative bearing a cinchona alkaloid scaffold. The catalyst activates both the nucleophile (a 1,3-dicarbonyl compound) and the electrophile (α -hydroxymethyl nitroalkene) through hydrogen bonding. This dual activation facilitates a highly stereocontrolled Michael addition. The resulting intermediate then undergoes a spontaneous intramolecular hemiacetalization to form the tetrahydropyran ring. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst.^[8]

[Click to download full resolution via product page](#)

Caption: Organocatalytic Domino Michael-Hemiacetalization Reaction.

Application Notes & Protocol

Protocol 4: Enantioselective Synthesis of Tetrahydropyrans via Domino Michael-Hemiacetalization

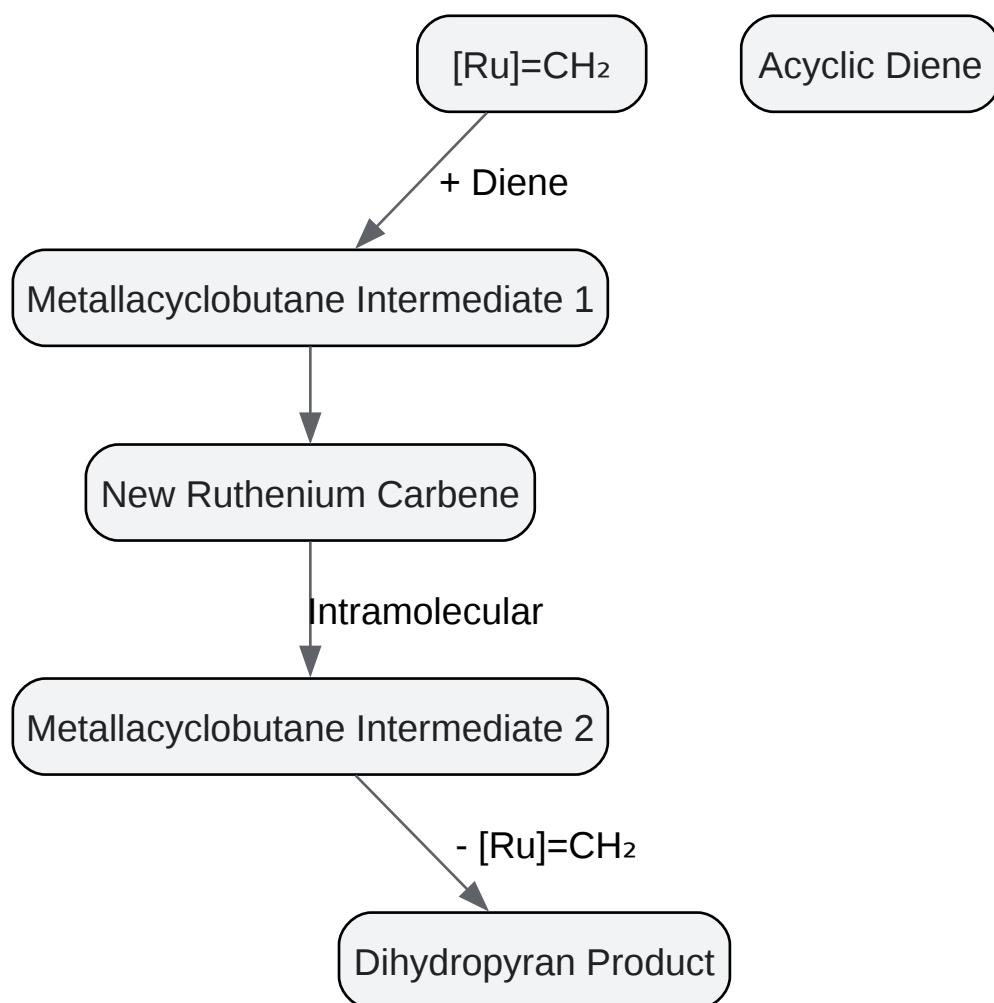
This general procedure is adapted from a reported organocatalytic domino reaction for the synthesis of polyfunctionalized tetrahydropyrans.[\[8\]](#)

Materials:

- 1,3-Dicarbonyl compound (1.0 equiv)
- (E)-3-Aryl-2-nitroprop-2-en-1-ol (1.0 equiv)
- Squaramide-based cinchona alkaloid catalyst (e.g., Catalyst E in the cited reference) (10 mol%)
- Dichloromethane (CH_2Cl_2)
- Silica gel for column chromatography

Procedure:

- In a glass vial equipped with a magnetic stirring bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol) to CH_2Cl_2 (4.0 mL).
- Add the organocatalyst (10 mol%) to the mixture at room temperature.
- Stir the reaction and monitor its progress by TLC.
- After complete conversion of the starting materials, evaporate the solvent under reduced pressure.
- Purify the crude reaction mixture by silica gel column chromatography to afford the desired tetrahydropyran product.


Ring-Closing Metathesis (RCM): Forging Dihydropyran Rings

Ring-closing metathesis is a robust and widely used transformation for the synthesis of cyclic olefins, including dihydropyrans, which can be subsequently reduced to tetrahydropyrans. The

reaction employs well-defined ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, which exhibit remarkable functional group tolerance.

Mechanistic Insight

The catalytic cycle, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The ruthenium carbene catalyst reacts with one of the terminal alkenes of a diene substrate in a [2+2] cycloaddition. The resulting metallacyclobutane then undergoes a retro-[2+2] cycloaddition to release an alkylidene and form a new ruthenium carbene. This new carbene then reacts intramolecularly with the second alkene, and a final retro-[2+2] cycloaddition releases the cyclic alkene product (dihydropyran) and regenerates a ruthenium carbene, which continues the catalytic cycle. The driving force for the reaction is often the formation of volatile ethylene as a byproduct.[9]

[Click to download full resolution via product page](#)

Caption: Simplified Catalytic Cycle for Ring-Closing Metathesis.

Application Notes & Protocol

Protocol 5: Synthesis of a Dihydropyran Precursor via Ring-Closing Metathesis

This protocol provides a general procedure for the RCM of a diallyl ether derivative using a second-generation Grubbs catalyst to form a dihydropyran.

Materials:

- Diallyl ether derivative (1.0 equiv)
- Grubbs second-generation catalyst (1-5 mol%)
- Anhydrous and degassed Dichloromethane (DCM) or Toluene
- Silica gel for column chromatography

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the diallyl ether derivative (1.0 equiv) and anhydrous, degassed solvent (to achieve a concentration of ~0.01-0.1 M).
- Add the Grubbs second-generation catalyst (1-5 mol%) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
- Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
- Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Comparative Analysis of Catalytic Methods

Method	Catalyst Type	Key Features	Typical Yields	Stereoselectivity
Prins Cyclization	Brønsted or Lewis Acids (e.g., BiCl ₃ , InCl ₃ , TMSOTf)	Convergent, builds complexity quickly, can be highly diastereoselective.[10]	60-95%	Good to Excellent Diastereoselectivity
Intramolecular Hydroalkoxylatation	Brønsted Acids (p-TsOH), Transition Metals (Au, Pd, Pt)	100% atom economy, mild conditions, good functional group tolerance.[4]	70-95%	Substrate-dependent, often high
Organocatalytic Domino Reaction	Chiral Amines, Squaramides, Thioureas	Asymmetric synthesis, mild conditions, builds multiple stereocenters in one pot.[8]	59-91%	Good to Excellent Enantio- and Diastereoselectivity
Ring-Closing Metathesis	Ruthenium Catalysts (Grubbs, Hoveyda-Grubbs)	Excellent functional group tolerance, forms dihydropyran precursors, reliable for various ring sizes.[1]	70-95%	Not inherently stereoselective at new centers (forms C=C)

Conclusion

The synthesis of the tetrahydropyran scaffold is a mature yet continually evolving field, with catalytic methods offering powerful solutions for efficiency, selectivity, and sustainability. The choice of a specific catalytic method depends on the desired substitution pattern, stereochemical complexity, and the available starting materials. The Prins cyclization offers a

rapid entry to complex THPs, while intramolecular hydroalkoxylation provides an atom-economical alternative. For the synthesis of enantioenriched THPs, organocatalytic domino reactions are unparalleled in their elegance and efficiency. Ring-closing metathesis remains a robust and versatile tool for the construction of unsaturated heterocyclic precursors. By understanding the mechanisms, applications, and practical protocols associated with each of these methods, researchers can make informed decisions to accelerate their research and development programs.

References

- Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. *Beilstein Journal of Organic Chemistry*, 17, 932–963. [\[Link\]](#)
- Blümel, M., De, C. K., & Enders, D. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. *Synthesis*, 44(19), 3028-3034. [\[Link\]](#)
- Kumar, R., Kumar, V., Kumar, S., & Singh, V. (2023). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. *Molecules*, 28(15), 5871. [\[Link\]](#)
- Rychnovsky, S. D., & Marumoto, S. (2004). Racemization in Prins Cyclization Reactions. *The Journal of organic chemistry*, 69(22), 7765–7773. [\[Link\]](#)
- Brown, T. J., Weber, D., Gagné, M. R., & Widenhoefer, R. A. (2012). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C–O bond formation. *Journal of the American Chemical Society*, 134(23), 9134–9137. [\[Link\]](#)
- Padron, J. I., et al. (2013). Prins Cyclization Catalyzed by a Fe(III)/TMS System: the Oxocarbenium Ion Pathway versus the [2+2] Cycloaddition. *Chemistry – A European Journal*, 19(18), 5647-5656. [\[Link\]](#)
- Duke University. (2012). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold)
- Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. *Synthesis*, 2008(03), 395-400. [\[Link\]](#)
- Widenhoefer, R. A., et al. (2012). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. *Journal of the American Chemical Society*, 134(23), 9134-9137. [\[Link\]](#)
- Alvarez-Manzaneda, E., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. *The Journal of Organic Chemistry*, 88(11), 7235-7246. [\[Link\]](#)

- Organic Chemistry Portal. (n.d.).
- Cavalli, A., et al. (2014). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism.
- Reddy, P. V., & Loh, T.-P. (2015). Direct synthesis of tetrahydropyran-4-ones via O₃ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. *Organic & Biomolecular Chemistry*, 13(28), 7654-7657. [\[Link\]](#)
- Stekrova, M., et al. (2018). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (n.d.).
- Blümel, M., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence. *Organic Letters*, 16(14), 3636-3639. [\[Link\]](#)
- Enders, D., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence. *Organic Letters*, 16(14), 3636-3639. [\[Link\]](#)
- Widenhoefer, R. A., et al. (2018). Kinetics and Mechanism of the Gold-Catalyzed Intermolecular Hydroalkoxylation of Allenes with Alcohols.
- Zhao, J. C.-G., et al. (2012). Domino Michael/Michael reaction catalyzed by switchable modularly designed organocatalysts. *Organic & Biomolecular Chemistry*, 10(2), 319-325. [\[Link\]](#)
- Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. *Organic Letters*, 16(14), 3636-3639. [\[Link\]](#)
- Master Organic Chemistry. (n.d.).
- Chemazon. (2023, October 27). Ring Closing Metathesis | Grubbs-II catalyst | Organometallic Reaction | GATE 2022 - Question 40 [Video]. YouTube. [\[Link\]](#)
- Enders, D., et al. (2009). Asymmetric Organocatalytic Domino Michael/aldol Reactions: Enantioselective Synthesis of Chiral Cycloheptanones, Tetrahydrochromenones, and Polyfunctionalized bicyclo[3.2.1]octanes. *Angewandte Chemie International Edition*, 48(20), 3699-3702. [\[Link\]](#)
- Houk, K. N., & Cheong, P. H.-Y. (2008). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. *Chemical Reviews*, 108(9), 3556-3627. [\[Link\]](#)
- Shaw, A. P., et al. (2007). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. *Inorganic Chemistry*, 46(14), 5805-5819. [\[Link\]](#)
- Zhao, J. C.-G., et al. (2021). Domino Michael/Michael reaction catalyzed by switchable modularly designed organocatalysts. *Organic & Biomolecular Chemistry*, 19(44), 9675-9684.

[\[Link\]](#)

- Enders, D., et al. (2006). One-pot organocatalytic domino Michael-aldol and intramolecular SN2 reactions. Asymmetric synthesis of highly functionalized epoxycyclohexanone derivatives. *Journal of the American Chemical Society*, 128(16), 5475-5479. [\[Link\]](#)
- Enders, D., et al. (2017). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. *European Journal of Organic Chemistry*, 2017(32), 4666-4677. [\[Link\]](#)
- Cuñat, A. C., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. *Marine Drugs*, 16(11), 421. [\[Link\]](#)
- Bailey, M. W. (2010). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalysts.
- Bertrand, M. P., et al. (2007). Synthesis of Substituted Tetrahydropyrans and Tetrahydrofurans via Intramolecular Hydroalkoxylation of Alkenols. *European Journal of Organic Chemistry*, 2007(22), 3629-3635. [\[Link\]](#)
- Braddock, D. C., et al. (2022). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. *Organic & Biomolecular Chemistry*, 20(2), 189-200. [\[Link\]](#)
- Marco-Contelles, J., & Rodríguez-Fernández, M. (2018). Recent Advances in Total Synthesis via Metathesis Reactions.
- Epistemeo. (2011, December 5). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial [Video]. YouTube. [\[Link\]](#)
- Majumdar, K. C., & Chattopadhyay, B. (2003). An Efficient Ring-Closing Metathesis Reaction of Geminally Disubstituted Olefins Using First Generation Grubbs' Catalyst: Enantiospecific Synthesis of Pacifigorgianes. *Tetrahedron Letters*, 44(42), 7817-7820. [\[Link\]](#)
- Zhang, J., et al. (2015). One-pot synthesis of tetrasubstituted 2-aminofurans via Au(i)-catalyzed cascade reaction of ynamides with propargylic alcohols. *Organic & Biomolecular Chemistry*, 13(31), 8443-8446. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. Highly efficient Ru(II)-alkylidene based Hoveyda-Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Catalytic Routes to Tetrahydropyrans: A Detailed Guide to Synthesis Strategies and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164683#catalytic-methods-for-tetrahydropyran-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com